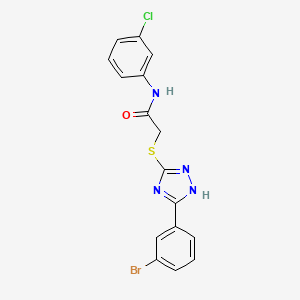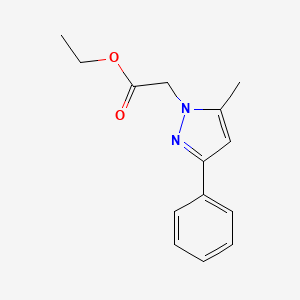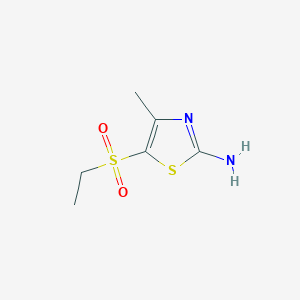![molecular formula C11H9FN2O B11781261 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781261.png)
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a complex organic compound that belongs to the class of fused heterocyclic compounds This compound is characterized by the presence of a fluorine atom at the 10th position and a unique structure that combines imidazole and oxazepine rings
Métodos De Preparación
The synthesis of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be achieved through several synthetic routes. One efficient method involves the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream pathways .
Comparación Con Compuestos Similares
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be compared with other similar compounds, such as:
9-Bromo-3-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: This compound has similar structural features but differs in the substituents, which can lead to different chemical and biological properties.
5,6-Dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine derivatives: These derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
10-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-10-9(7-8)11-13-3-4-14(11)5-6-15-10/h1-4,7H,5-6H2 |
Clave InChI |
MUIAJLVGKGGRFE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2)F)C3=NC=CN31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)


![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
